molecular formula C6H12O4S B6183158 methanesulfonylmethyl 2-methylpropanoate CAS No. 2624131-57-1

methanesulfonylmethyl 2-methylpropanoate

Cat. No.: B6183158
CAS No.: 2624131-57-1
M. Wt: 180.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonylmethyl 2-methylpropanoate is an ester derivative combining a methanesulfonylmethyl group with 2-methylpropanoic acid. Esters of this class are widely used in industrial synthesis, pharmaceuticals, and fragrance chemistry due to their stability, solubility, and reactivity .

Properties

CAS No.

2624131-57-1

Molecular Formula

C6H12O4S

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonylmethyl 2-methylpropanoate can be synthesized through the esterification of methanesulfonic acid with 2-methylpropanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonylmethyl 2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methanesulfonylmethyl 2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methanesulfonylmethyl 2-methylpropanoate involves the formation of reactive intermediates that can interact with various molecular targets. The sulfonate group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. These interactions can affect molecular pathways and processes, making the compound useful in various applications .

Comparison with Similar Compounds

Ethyl 2-Methylpropanoate

  • Structure: Ethyl ester of 2-methylpropanoic acid.
  • Applications: A key aroma compound in mango cultivars, contributing fruity notes. Odor activity values (OAVs) highlight its dominance in mango pulp, alongside ethyl butanoate and methyl benzoate .
  • Key Data :
    • Detected in mango cultivars via GC-MS with retention time and migration time variations .
    • Forms dimers in ionization regions, influenced by concentration .

Comparison: Unlike methanesulfonylmethyl 2-methylpropanoate, ethyl 2-methylpropanoate lacks sulfonyl groups, reducing its chemical stability but enhancing volatility for aroma applications.

Sodium 2-Methylprop-2-ene-1-Sulphonate

  • Structure : Sodium salt of a sulfonated alkene derivative.
  • Applications : Used in polymerization and industrial processes.
  • Key Data: CAS No: 1561-92-8; EC No: 216-341-5 . Safety: Requires stringent handling (e.g., removal of contaminated clothing, medical consultation upon exposure) .

Comparison: The sulfonate group in this compound enhances water solubility, whereas this compound’s ester-linked sulfonyl group may prioritize organic solvent compatibility and reactivity in synthetic pathways.

Methyl 2-(4-(2-Chloroethyl)phenyl)-2-Methylpropanoate

  • Structure : Chlorinated aromatic ester with a branched alkyl chain.
  • Applications : Intermediate in pharmaceutical synthesis.
  • Key Data: Molecular Weight: 214.67 g/mol; CAS No: 1181267-33-3 . Properties: High solubility and stability, ideal for reaction formulations .

Comparison: The chloroethylphenyl substituent introduces steric hindrance and electrophilic reactivity, contrasting with this compound’s sulfonyl group, which may favor nucleophilic substitution or stabilization of transition states.

Ethyl 2-Amino-2-(4-Methanesulfonylphenyl)Propanoate Hydrochloride

  • Structure: Amino ester with a methanesulfonylphenyl group.
  • Applications : Pharmaceutical intermediate (e.g., kinase inhibitors).
  • Key Data: CAS No: 1391077-87-4; Molecular Weight: 307.79 g/mol . Stability: Hydrochloride salt form enhances shelf life and handling safety .

Comparison: The amino and sulfonyl groups in this compound enable hydrogen bonding and sulfonamide-like interactions, whereas this compound’s ester-linked sulfonyl group may enhance electrophilicity for acyl transfer reactions.

Research Findings and Implications

  • Reactivity: Sulfonyl-containing esters (e.g., methanesulfonylmethyl derivatives) exhibit enhanced stability and electrophilicity compared to non-sulfonated analogs like ethyl 2-methylpropanoate.
  • Industrial Relevance : Sulfonate salts (e.g., sodium 2-methylprop-2-ene-1-sulphonate) prioritize ionic interactions, whereas sulfonyl esters enable covalent bonding in synthetic chemistry .
  • Limitations: Direct data on this compound remain scarce; inferences are drawn from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.